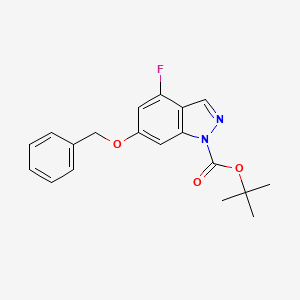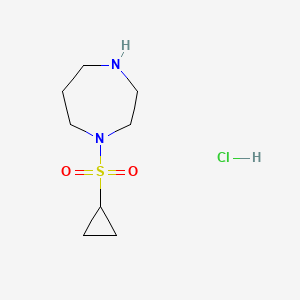![molecular formula C30H36N4O2 B1376989 2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one CAS No. 950846-89-6](/img/structure/B1376989.png)
2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one
Descripción general
Descripción
“2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one” is a chemical compound with the molecular formula C30H36N4O2 . It’s also known by its CAS number 950846-89-6 .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. For instance, one method involves a one-step reaction between rhodamine B and thiobisethylamine . Another method involves the Schiff base condensation .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a spiro[isoindoline-1,9’-xanthen]-3-one core and various functional groups attached to it . The average mass of the molecule is 484.632 Da and the monoisotopic mass is 484.283813 Da .
Chemical Reactions Analysis
This compound has been used as a spectral sensor for Hg2+ . It has also been used as a ‘turn on’ fluorescent chemosensor for selective detection of bisulfite anions in water .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 676.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a flash point of 362.9±31.5 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .
Aplicaciones Científicas De Investigación
Mercury Ion Sensing
The compound has been utilized in the development of fluorescence-based chemosensors for detecting mercury ions. In various studies, derivatives of this compound have demonstrated significant fluorescence enhancement upon interaction with mercury ions in aqueous solutions. These findings suggest potential applications in environmental monitoring and testing for mercury contamination in various samples.
Corrosion Detection in Metals
This compound is applied in smart coatings for the early detection of steel and aluminum corrosion. The mechanism involves a "turn-on" fluorescence response in the presence of corrosion byproducts like ferric ions. This innovative approach could be crucial for preventive maintenance in industrial settings.
Zinc Ion Detection
The compound has been adapted for the selective detection of zinc ions in solutions, showcasing its versatility in metal ion sensing. This ability to identify specific metal ions could be valuable for biochemical studies and environmental monitoring.
Bioimaging Applications
In biomedical research, derivatives of this compound have been used as fluorescent probes for imaging metal ions in biological tissues. These applications demonstrate the potential for using these compounds in medical diagnostics and research.
Miscellaneous Applications
This compound's derivatives have been explored for other applications, such as in the synthesis of novel fluorescent probes and structural studies. These diverse uses reflect the adaptability and potential of this compound in various fields of scientific research.
- (Perkins et al., 2017)
- (Di Paolo et al., 2016)
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to interact with various biological targets
Mode of Action
It is known that similar compounds, such as n-isoindoline-1,3-dione derivatives, interact with their targets in a variety of ways . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied for their pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to have various biological effects
Action Environment
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied in various environments . More research is needed to understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O2/c1-5-32(6-2)21-13-15-25-27(19-21)36-28-20-22(33(7-3)8-4)14-16-26(28)30(25)24-12-10-9-11-23(24)29(35)34(30)18-17-31/h9-16,19-20H,5-8,17-18,31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSABBFJVLMEXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)




![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)